![molecular formula C13H24N2O2 B1465247 tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate CAS No. 186203-05-4](/img/structure/B1465247.png)
tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate
Overview
Description
“tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate” is a chemical compound with the CAS Number: 2580223-05-6 . Its IUPAC name is tert-butyl (2-azaspiro [4.4]nonan-6-yl)carbamate hydrochloride . The molecular weight of this compound is 276.81 .
Molecular Structure Analysis
The InChI code for “tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate” is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
- Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation, providing access to novel compounds complementing piperidine ring systems (M. J. Meyers et al., 2009). This showcases the versatility of tert-butyl carbamate derivatives in synthesizing novel chemical entities.
- Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin with tert-butyl isocyanide to produce novel N-cyclohexyl and N-(tert-butyl) derivatives in good yields. Theoretical studies indicated the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength (Mahboobe Amirani Poor et al., 2018).
- Baillargeon et al. (2017) discussed the isomorphous crystal structures of tert-butyl carbamate derivatives, highlighting the simultaneous hydrogen and halogen bonds involving the carbonyl group, which is crucial for understanding molecular interactions and stability (P. Baillargeon et al., 2017).
Biological Activity and Drug Discovery
- Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the potential of spirocyclic compounds in developing new therapeutic agents (Bohdan A. Chalyk et al., 2017).
- Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of tert-butyl substituted azaspirocycles, highlighting the importance of structural elucidation in the development of biologically active compounds (A. Jakubowska et al., 2013).
Material Science and Other Applications
- Das et al. (2016) explored the crystal structures of two carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in three-dimensional architecture formation, providing insights into the design of molecular materials (U. Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBZGZYLHSUROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate | |
CAS RN |
186203-05-4 | |
Record name | tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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